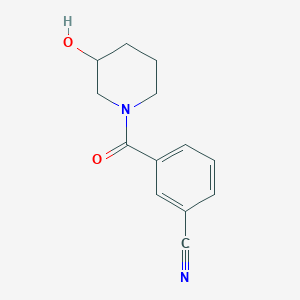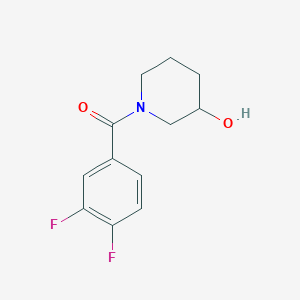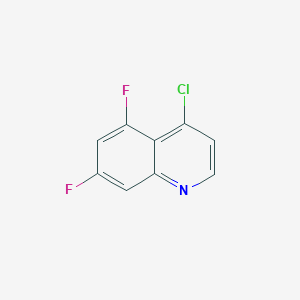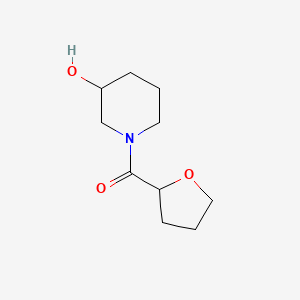
3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride is a boronic acid derivative with the molecular formula C7H3BCl2O2. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride typically involves the reaction of 3-chloro-5-(chlorocarbonyl)phenylboronic acid with dehydrating agents to form the anhydride. Common dehydrating agents include thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.
Major Products:
Substitution Reactions: The major products are substituted phenylboronic acids.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the boronic acid with aryl halides.
Applications De Recherche Scientifique
3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride has several scientific research applications:
Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride in Suzuki-Miyaura coupling reactions involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group .
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.
3-Chlorophenylboronic Acid: Similar structure but lacks the chlorocarbonyl group.
5-Chlorocarbonylphenylboronic Acid: Similar structure but lacks the chlorine atom on the phenyl ring.
Uniqueness: 3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride is unique due to the presence of both chlorine and chlorocarbonyl groups, which enhance its reactivity and versatility in organic synthesis. This makes it particularly useful in the formation of complex molecules through coupling reactions .
Propriétés
Numéro CAS |
957120-24-0 |
|---|---|
Formule moléculaire |
C7H5BCl2O3 |
Poids moléculaire |
218.83 g/mol |
Nom IUPAC |
(3-carbonochloridoyl-5-chlorophenyl)boronic acid |
InChI |
InChI=1S/C7H5BCl2O3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H |
Clé InChI |
DWAJCZOILZDBOB-UHFFFAOYSA-N |
SMILES |
B(=O)C1=CC(=CC(=C1)Cl)C(=O)Cl |
SMILES canonique |
B(C1=CC(=CC(=C1)Cl)C(=O)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-aminopiperidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1486576.png)











